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Compound of Interest

Compound Name: Sulfanitran-d4

Cat. No.: B12423888 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Sulfanitran-d4, an isotopically labeled version of the sulfonamide antibiotic, Sulfanitran. This

document details a plausible synthetic route, experimental protocols, and the analytical

techniques required for structural confirmation and purity assessment. The inclusion of

deuterium atoms in the Sulfanitran molecule makes it a valuable tool for various research

applications, including metabolic studies, pharmacokinetic analysis, and as an internal

standard in quantitative mass spectrometry-based assays.

Synthesis of Sulfanitran-d4
The synthesis of Sulfanitran-d4, with the IUPAC name N-(4-(N-(4-

nitrophenyl)sulfamoyl)phenyl-2,3,5,6-d4)acetamide, involves a multi-step process. The key is

the introduction of deuterium atoms onto the phenyl ring of the acetanilide moiety. A plausible

and efficient synthetic strategy is outlined below, commencing with the deuteration of a suitable

precursor followed by the construction of the final molecule.

The proposed synthetic pathway begins with the preparation of the deuterated intermediate, 4-

aminoacetanilide-2,3,5,6-d4, followed by its conversion to the corresponding sulfonyl chloride,

and finally, condensation with 4-nitroaniline.

Proposed Synthetic Pathway
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The synthesis can be logically divided into three main stages:

Preparation of 4-Aminoacetanilide-2,3,5,6-d4: This crucial step involves the introduction of

the deuterium labels. A common method for the deuteration of anilines is through acid-

catalyzed hydrogen-deuterium exchange in heavy water (D₂O).

Chlorosulfonation of 4-Aminoacetanilide-2,3,5,6-d4: The deuterated intermediate is then

reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the para position

relative to the acetamido group. The acetamido group directs the substitution to this position.

Condensation to form Sulfanitran-d4: The final step is the reaction of 4-

acetamidobenzenesulfonyl chloride-d4 with 4-nitroaniline to form the sulfonamide linkage,

yielding the desired Sulfanitran-d4.

Stage 1: Deuteration

Stage 2: Chlorosulfonation

Stage 3: Condensation

4-Aminoacetanilide

4-Aminoacetanilide-2,3,5,6-d4
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Heat

4-Acetamidobenzenesulfonyl
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Caption: Proposed synthetic pathway for Sulfanitran-d4.

Detailed Experimental Protocols
Stage 1: Synthesis of 4-Aminoacetanilide-2,3,5,6-d4

To a sealed, heavy-walled glass reactor, add 4-aminoacetanilide (1 equivalent).

Add deuterium oxide (D₂O, 20 equivalents) and a catalytic amount of deuterium chloride

(DCl in D₂O, 35% w/w, 0.1 equivalents).

Seal the reactor and heat the mixture to 120-140 °C with stirring for 24-48 hours.

Monitor the reaction progress by ¹H NMR of a worked-up aliquot to check for the

disappearance of the aromatic proton signals of the starting material.

After completion, cool the reaction mixture to room temperature.

Carefully neutralize the mixture with a base such as sodium carbonate or sodium

bicarbonate until the pH is approximately 7-8.

The product will precipitate out of the solution.

Collect the solid by vacuum filtration and wash with cold D₂O.

Dry the product under vacuum to yield 4-aminoacetanilide-2,3,5,6-d4.

Stage 2: Synthesis of 4-Acetamidobenzenesulfonyl chloride-2,3,5,6-d4

In a round-bottom flask equipped with a stirrer and a gas trap, place chlorosulfonic acid (5

equivalents) and cool it in an ice bath to 0-5 °C.

Slowly add the dried 4-aminoacetanilide-2,3,5,6-d4 (1 equivalent) in small portions, ensuring

the temperature does not exceed 10 °C.

After the addition is complete, allow the reaction mixture to slowly warm to room temperature

and then heat to 60-70 °C for 1-2 hours until the evolution of HCl gas ceases.
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Carefully pour the reaction mixture onto crushed ice with stirring.

The product will precipitate as a solid.

Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any

remaining acid.

Dry the product under vacuum to give 4-acetamidobenzenesulfonyl chloride-2,3,5,6-d4.

Stage 3: Synthesis of Sulfanitran-d4

In a round-bottom flask, dissolve 4-acetamidobenzenesulfonyl chloride-2,3,5,6-d4 (1

equivalent) and 4-nitroaniline (1 equivalent) in a suitable solvent such as pyridine or a

mixture of acetone and pyridine.

Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.

Monitor the reaction by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture and pour it into a beaker containing a mixture

of ice and concentrated hydrochloric acid to precipitate the product and neutralize the

pyridine.

Collect the crude Sulfanitran-d4 by vacuum filtration and wash with cold water.

Recrystallize the crude product from a suitable solvent system, such as ethanol-water or

acetic acid-water, to obtain pure Sulfanitran-d4.

Dry the final product under vacuum.

Characterization of Sulfanitran-d4
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of

the synthesized Sulfanitran-d4. The following analytical techniques are recommended.
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Caption: General workflow for the characterization of Sulfanitran-d4.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure and pinpointing the location of the

deuterium labels.

¹H NMR: The spectrum of Sulfanitran-d4 is expected to show signals for the two aromatic

protons on the 4-nitrophenyl ring, the two NH protons, and the methyl protons of the acetyl

group. The signals corresponding to the protons on the acetanilide ring (at positions 2, 3, 5,

and 6) should be absent or significantly reduced in intensity, confirming successful

deuteration.

¹³C NMR: The ¹³C NMR spectrum will show all the carbon signals. The carbons directly

bonded to deuterium (C-D) will appear as multiplets due to C-D coupling and may have a

lower intensity compared to the protonated carbons.

²H NMR: Deuterium NMR will show a signal in the aromatic region, confirming the presence

and chemical environment of the deuterium atoms.
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Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and assessing the isotopic

enrichment of Sulfanitran-d4.

High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass

measurement of the molecular ion, which should correspond to the calculated exact mass of

C₁₄H₉D₄N₃O₅S.

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can help to confirm the

location of the deuterium labels. The fragmentation pattern should be consistent with the

known fragmentation of sulfonamides, with mass shifts in the fragments containing the

deuterated ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The IR

spectrum of Sulfanitran-d4 will show characteristic absorption bands for the N-H, C=O

(amide), SO₂ (sulfonamide), and NO₂ (nitro) groups. A key feature will be the presence of C-D

stretching bands at a lower frequency (around 2200-2300 cm⁻¹) compared to the C-H aromatic

stretching bands (around 3000-3100 cm⁻¹).

Data Presentation
The following tables summarize the key physical and predicted spectroscopic data for

Sulfanitran-d4.

Table 1: Physical and Molecular Properties of Sulfanitran-d4
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Property Value

IUPAC Name
N-(4-(N-(4-nitrophenyl)sulfamoyl)phenyl-2,3,5,6-

d4)acetamide

CAS Number 1794753-46-0[1]

Molecular Formula C₁₄H₉D₄N₃O₅S[1]

Molecular Weight 339.36 g/mol [1][2]

Exact Mass 339.0827[1]

Isotopic Enrichment Typically >98%

Table 2: Predicted ¹H NMR Data for Sulfanitran-d4 (in DMSO-d₆)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~10.5 Singlet 1H -SO₂NH-

~10.3 Singlet 1H -NHC(O)CH₃

~8.2 Doublet 2H

Protons on 4-

nitrophenyl ring (ortho

to NO₂)

~7.9 Doublet 2H

Protons on 4-

nitrophenyl ring (meta

to NO₂)

~2.1 Singlet 3H -C(O)CH₃

Table 3: Predicted Mass Spectrometry Data for Sulfanitran-d4
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Parameter Predicted Value

[M+H]⁺ (m/z) 340.0900

[M-H]⁻ (m/z) 338.0744

Key Fragments

Shifts of +4 amu for fragments containing the

deuterated acetanilide ring compared to non-

labeled Sulfanitran.

Note: The predicted NMR chemical shifts are estimates and may vary depending on the solvent

and experimental conditions.

This guide provides a foundational framework for the synthesis and characterization of

Sulfanitran-d4. Researchers should adapt and optimize the described protocols based on their

specific laboratory conditions and available instrumentation. Careful execution of the synthesis

and thorough characterization are paramount to ensure the quality and reliability of this

important research tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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